
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
Vue d'ensemble
Description
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (ACEH) is a synthetic organic compound used in a wide range of scientific and medical research applications. It is a colorless, water-soluble solid that is used in the synthesis of organic molecules and in the development of new drugs. ACEH has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is crucial in synthesizing β-adrenoceptor receptor agonists. Ni et al. (2012) demonstrated an efficient method to synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, using Candida ontarioensis cells. This method resulted in a high yield and excellent enantiomeric excess (ee) of the product, highlighting its potential in pharmaceutical manufacturing (Ni, Zhang, & Sun, 2012).
Antimicrobial Activity
The antimicrobial properties of compounds derived from this compound have been studied. Pant et al. (2008) synthesized compounds from this derivative, demonstrating significant antifungal activity, though with limited antibacterial effects. This indicates the potential use of these compounds in antifungal applications (Pant, Sharma, & Pant, 2008).
Synthesis of Chiral Intermediates
Xia et al. (2012) explored the use of this compound in synthesizing chiral intermediates for β-adrenergic receptor agonists. They achieved high enantioselectivity and yield using Lipozyme TL IM-catalyzed resolution, indicating the compound's importance in producing specific, high-purity intermediates in drug synthesis (Xia, Lin, & Chen, 2012).
Enantioselective Catalysis
Shen et al. (1997) researched the application of a chloro-containing chiral β-amino alcohol derived from this compound for enantioselective catalysis. They found that the presence of a halogen atom in the molecule enhanced the efficiency of the catalysis, suggesting the importance of such derivatives in asymmetric synthesis (Shen, Lu, Zhang, & Zhang, 1997).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride . Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity.
Analyse Biochimique
Biochemical Properties
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino alcohols and their derivatives . These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biochemical assays.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling proteins, leading to changes in downstream gene expression and metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to specific sites on enzymes or receptors, altering their activity and leading to changes in cellular function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for predicting its behavior in biological systems and optimizing its use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82171-33-3 | |
| Record name | 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)
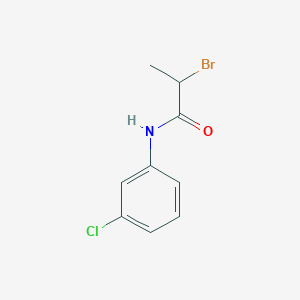
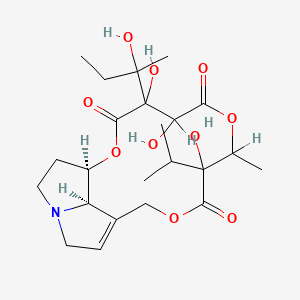
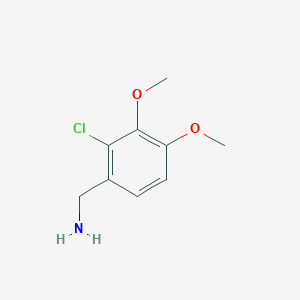
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)

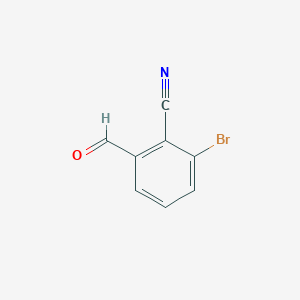


![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)
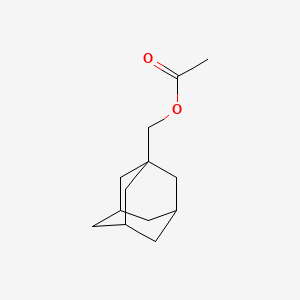
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)

![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)
